5-Methylquinoline-8-carbaldehyde
Description
5-Methylquinoline-8-carbaldehyde is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a methyl group at position 5 and an aldehyde functional group at position 6. The aldehyde group confers reactivity for nucleophilic additions and condensations, making it valuable in synthesizing pharmaceuticals, ligands, and coordination complexes.
Structure
3D Structure
Properties
IUPAC Name |
5-methylquinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISAOONWMBGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 5-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methylquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 5th position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-Methylquinoline-8-carboxylic acid.
Reduction: 5-Methylquinoline-8-methanol.
Substitution: 5-Nitro-5-methylquinoline-8-carbaldehyde.
Scientific Research Applications
5-Methylquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in anticancer and antimalarial research.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylquinoline-8-carbaldehyde largely depends on its interaction with biological targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural features and physical properties of 5-Methylquinoline-8-carbaldehyde and its analogues:
*Inferred data for this compound.
Key Observations:
- Molecular Weight : Halogenated derivatives (Br, Cl) exhibit higher molecular weights compared to methyl or methoxy analogues due to atomic mass differences.
- Substituent Effects :
- Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions .
- Methoxy Group (6-OCH₃) : Electron-donating effects may reduce aldehyde reactivity but improve solubility in polar solvents .
- Methyl Group (5-CH₃) : Steric hindrance and electron-donating effects could moderate reactivity compared to halogenated analogues.
Aldehyde Reactivity
All compounds share the aldehyde functional group, enabling reactions such as:
- Nucleophilic Additions : Formation of imines, hydrazones, or thiosemicarbazones for drug discovery .
- Coordination Chemistry: Quinoline aldehydes act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), relevant in catalysis or antimicrobial agents .
Substituent-Specific Reactivity
- Halogenated Derivatives (Br, Cl): Serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups . 5-Chloroquinoline-8-carbaldehyde is marketed for lab use, highlighting its utility in organic synthesis .
- Methoxy Derivatives: Methoxy groups stabilize intermediates in sulfonation reactions, as seen in 8-methoxyquinoline-5-sulfonamide synthesis .
- Hydroxy and Ester Derivatives: Ethyl 8-hydroxyquinoline-5-carboxylate () demonstrates the role of ester groups in modifying solubility and bioactivity .
Biological Activity
5-Methylquinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by a methyl group at the 5-position and an aldehyde group at the 8-position. This unique structure influences its reactivity and biological activity compared to other quinoline derivatives.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : It has shown potential in inhibiting various bacterial strains by targeting DNA synthesis through the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.
- Antiviral Properties : Research indicates that quinoline derivatives, including this compound, exhibit antiviral activity against viruses such as SARS-CoV-2. In vitro studies have demonstrated effective inhibition with EC50 values comparable to established antiviral agents like chloroquine .
- Anticancer Potential : Quinoline derivatives have been explored for their anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation, with IC50 values indicating significant cytotoxicity against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of DNA Synthesis : The compound inhibits bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication in bacteria.
- Cell Signaling Modulation : It may influence various cellular signaling pathways that regulate gene expression and cellular metabolism, impacting overall cell function.
- Induction of Apoptosis : In cancer cells, it may activate caspases leading to programmed cell death, particularly in the presence of metal complexes such as Cu(II) which enhance its activity .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 5-Methylquinoline-8-carbaldehyde, and how can purity be optimized?
Answer:
- Synthetic Routes :
- Friedländer Synthesis : Combines aminobenzaldehyde derivatives with ketones under acidic conditions. For quinolines, substitutions at specific positions (e.g., methyl at C5, aldehyde at C8) require precise stoichiometry and temperature control .
- Vilsmeier-Haack Formylation : A formylation reaction using DMF/POCl₃ to introduce the aldehyde group. This method is effective but requires anhydrous conditions to avoid side products .
- Purity Optimization :
Q. How should researchers characterize this compound to confirm structural integrity?
Answer:
- Spectroscopic Techniques :
- NMR : ¹H NMR (CDCl₃, 400 MHz) should show characteristic peaks: quinoline protons (δ 8.5–9.0 ppm), aldehyde proton (δ ~10.2 ppm), and methyl group (δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI⁺) to confirm molecular ion [M+H]⁺ at m/z 186.08 (calculated for C₁₁H₁₁NO).
- Elemental Analysis : Match experimental and theoretical values for C, H, N (e.g., C: 73.34% vs. calc. 73.39%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s potential as a fluorescent probe?
Answer:
- Experimental Design :
- Ligand Screening : Test metal ion selectivity (e.g., Zn²⁺, Cu²⁺) in buffered solutions (pH 7.4) using fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450–600 nm). Include controls with EDTA to confirm reversibility .
- Quantum Yield Calculation : Compare fluorescence intensity to reference standards (e.g., quinine sulfate) .
- Data Interpretation :
- Use Stern-Volmer plots to quantify quenching effects.
- Apply DFT calculations to model electronic transitions and validate experimental results .
Q. What strategies address contradictory bioactivity data in studies of this compound derivatives?
Answer:
- Systematic Review Methodology :
- Search Strategy : Use databases (PubMed, Scopus) with keywords: This compound, quinoline derivatives, bioactivity. Apply PRISMA guidelines for screening and inclusion .
- Contradiction Analysis :
- Compare assay conditions (e.g., cell lines, concentrations).
- Evaluate solvent effects (DMSO vs. aqueous buffers) on compound stability .
- Meta-Analysis : Pool data from studies with comparable methodologies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) .
Q. How can mechanistic studies elucidate the role of the methyl and aldehyde groups in this compound’s reactivity?
Answer:
- Methodological Approaches :
- Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., Grignard reactions) to assess aldehyde reactivity.
- Computational Modeling : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic/nucleophilic sites .
- X-ray Crystallography : Resolve crystal structures to analyze steric effects of the methyl group on molecular packing .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
Answer:
- Optimization Strategies :
- Quality Control :
Methodological Guidance
Q. How should researchers document synthetic procedures for reproducibility?
Answer:
- Detailed Protocols :
- Safety Data : Include GHS classifications (e.g., acute toxicity Category 4) and handling precautions (gloves, fume hoods) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
